![molecular formula C22H22N4O2 B2692171 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-07-0](/img/structure/B2692171.png)

3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

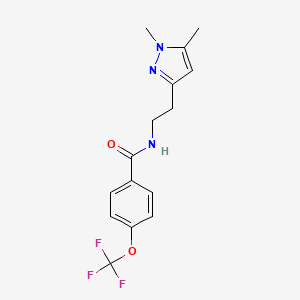

This compound is a highly potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .

Aplicaciones Científicas De Investigación

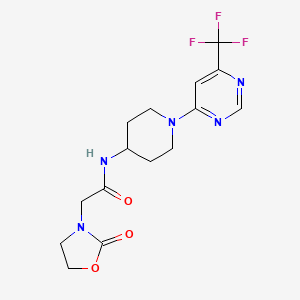

Synthesis and Biological Evaluation

- The compound has been involved in the synthesis of a range of heterocyclic compounds exhibiting significant antiviral and cytotoxic activities. Notably, derivatives of this compound have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with certain compounds exhibiting a broad spectrum of antitumor activity (El-Subbagh et al., 2000).

Antimicrobial Applications

- Research into substituted tricyclic compounds related to the structure of interest has demonstrated significant antibacterial and antifungal activities, highlighting the potential for development into antimicrobial agents (Mittal et al., 2011).

Anti-angiogenic and DNA Cleavage Studies

- Novel derivatives have been evaluated for their ability to inhibit angiogenesis using the chick chorioallantoic membrane (CAM) model and demonstrated DNA cleavage capabilities, indicating potential applications in cancer therapy (Kambappa et al., 2017).

Microwave-Assisted Synthesis for Antibacterial Activity

- Microwave-assisted synthesis techniques have been applied to produce compounds containing the pyrimidine imines and thiazolidinones structures, which were then evaluated for their antibacterial activity, providing insights into efficient synthetic routes for pharmacologically relevant compounds (Merugu et al., 2010).

Synthesis of Coumarin Derivatives

- The compound has also been implicated in the synthesis of new coumarin derivatives, which have been assessed for their antimicrobial activities, further extending its applicability in the development of new therapeutic agents (Al-Haiza et al., 2003).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .

Mode of Action

The compound this compound interacts with its target, EGFR, by inhibiting its kinase and transcriptional activity . This inhibition prevents the proliferation and spread of cancer cells .

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway . The downstream effects of this inhibition include the disruption of cell survival, growth, differentiation, and tumor formation processes .

Result of Action

The molecular and cellular effects of the compound this compound’s action include the inhibition of EGFR’s kinase and transcriptional activity . This inhibition results in the prevention of cancer cell proliferation and spread .

Propiedades

IUPAC Name |

3-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-20-18-7-4-12-23-19(18)24-15-26(20)17-8-13-25(14-9-17)21(28)22(10-11-22)16-5-2-1-3-6-16/h1-7,12,15,17H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPUGYJURZVTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride](/img/structure/B2692088.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2692089.png)

![1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2692091.png)

![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)

![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692097.png)

![3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2692098.png)

![N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2692100.png)

![(2Z)-2-[(4-acetylphenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2692110.png)